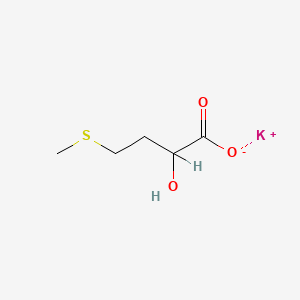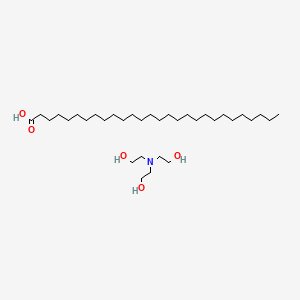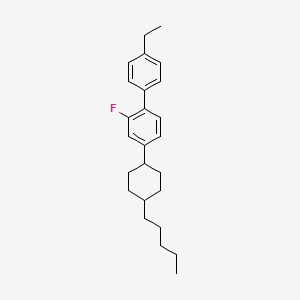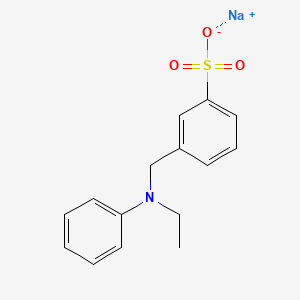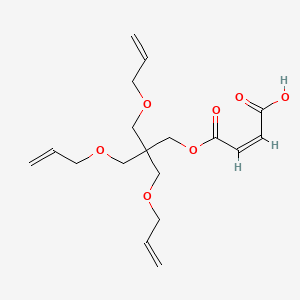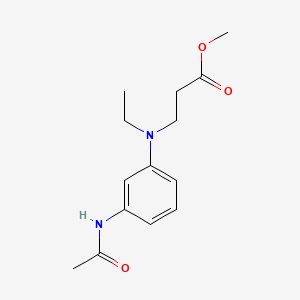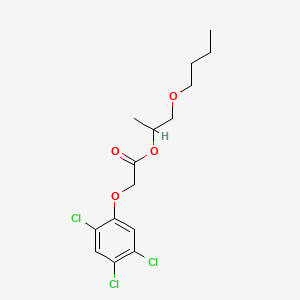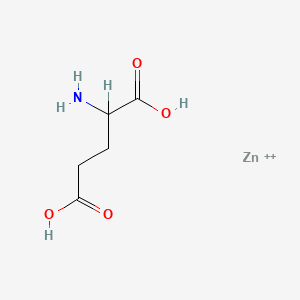
Dihydrogen bis(L-glutamato(2-)-N,O1)zincate(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydrogen bis(L-glutamato(2-)-N,O1)zincate(2-) is a coordination compound where zinc is complexed with two L-glutamate ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dihydrogen bis(L-glutamato(2-)-N,O1)zincate(2-) typically involves the reaction of zinc salts with L-glutamic acid under controlled conditions. One common method is to dissolve zinc acetate in water and then add an aqueous solution of L-glutamic acid. The reaction mixture is stirred and heated to facilitate the formation of the coordination complex. The pH of the solution is adjusted to ensure the proper deprotonation of the L-glutamate ligands, which is crucial for the coordination to zinc.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated pH control systems to maintain consistent reaction conditions. The final product is typically purified through crystallization or other separation techniques to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Dihydrogen bis(L-glutamato(2-)-N,O1)zincate(2-) can undergo various chemical reactions, including:
Oxidation and Reduction: The zinc center can participate in redox reactions, although it is generally stable in its +2 oxidation state.
Substitution Reactions: The L-glutamate ligands can be replaced by other ligands under certain conditions, leading to the formation of different coordination complexes.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide can be used, although the zinc center is typically resistant to oxidation.
Reduction: Reducing agents like sodium borohydride can be employed, but again, the zinc center is generally stable.
Substitution: Ligands such as ethylenediamine or other amino acids can be introduced to replace the L-glutamate ligands. This is usually done in aqueous solution with controlled pH.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield new zinc coordination complexes with different ligands, while redox reactions may not significantly alter the zinc center but could affect the ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Dihydrogen bis(L-glutamato(2-)-N,O1)zincate(2-) is studied for its coordination chemistry and potential as a catalyst in various reactions. Its ability to form stable complexes with different ligands makes it a versatile compound for research.
Biology and Medicine
In biology and medicine, this compound is explored for its potential therapeutic applications. Zinc is an essential trace element, and its complexes with amino acids like L-glutamate are investigated for their role in enzyme function and as potential drug candidates.
Industry
In industry, Dihydrogen bis(L-glutamato(2-)-N,O1)zincate(2-) can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of zinc-based supplements or pharmaceuticals.
Wirkmechanismus
The mechanism of action of Dihydrogen bis(L-glutamato(2-)-N,O1)zincate(2-) involves its interaction with biological molecules. The zinc center can coordinate with various biomolecules, influencing their structure and function. For example, it can act as a cofactor for enzymes, facilitating catalytic reactions by stabilizing transition states or activating substrates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zinc Gluconate: Another zinc coordination compound with gluconate ligands, commonly used in dietary supplements.
Zinc Acetate: A simpler zinc salt used in various applications, including as a dietary supplement and in chemical synthesis.
Zinc Oxide: An inorganic compound with a wide range of applications, from sunscreens to semiconductors.
Uniqueness
Dihydrogen bis(L-glutamato(2-)-N,O1)zincate(2-) is unique due to its specific coordination with L-glutamate ligands, which can impart distinct biochemical properties. Its ability to form stable complexes with amino acids makes it particularly interesting for biological and medicinal research.
Eigenschaften
CAS-Nummer |
34992-53-5 |
|---|---|
Molekularformel |
C5H9NO4Zn+2 |
Molekulargewicht |
212.5 g/mol |
IUPAC-Name |
zinc;2-aminopentanedioic acid |
InChI |
InChI=1S/C5H9NO4.Zn/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+2 |
InChI-Schlüssel |
GAMIYQSIKAOVTG-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(=O)O)C(C(=O)O)N.[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



